(3Ar,8aR)-1,2,3,3a,5,6,7,7a,8,8a-decahydropyrrolo[3,4-b]pyrrolizine;dihydrochloride
Description
(3Ar,8aR)-1,2,3,3a,5,6,7,7a,8,8a-decahydropyrrolo[3,4-b]pyrrolizine; dihydrochloride is a bicyclic amine derivative featuring a fused pyrrolidine-pyrrolizine core. The dihydrochloride salt form enhances its aqueous solubility, making it suitable for pharmaceutical applications. While direct spectroscopic or pharmacological data for this compound are absent in the provided evidence, its structural attributes align with pyrrolizidine alkaloids, which are known for diverse biological activities, including neuropharmacological effects .
Properties
IUPAC Name |
(3aR,8aR)-1,2,3,3a,5,6,7,7a,8,8a-decahydropyrrolo[3,4-b]pyrrolizine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2.2ClH/c1-2-8-4-7-5-10-6-9(7)11(8)3-1;;/h7-10H,1-6H2;2*1H/t7-,8?,9+;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBHMPPXVZRQAP-WIWRVYTLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3CNCC3N2C1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C[C@@H]3CNC[C@@H]3N2C1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of (3Ar,8aR)-1,2,3,3a,5,6,7,7a,8,8a-decahydropyrrolo[3,4-b]pyrrolizine; dihydrochloride
This compound belongs to a class of heterocyclic compounds known for their diverse biological activities. Its structure suggests potential interactions with biological systems that may lead to various pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈Cl₂N₂
- Molecular Weight : Approximately 281.2 g/mol
- IUPAC Name : (3Ar,8aR)-1,2,3,3a,5,6,7,7a,8,8a-decahydropyrrolo[3,4-b]pyrrolizine; dihydrochloride
1. Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. Studies suggest that pyrrolizidine derivatives can induce apoptosis in various cancer cell lines. For example:
- Case Study : A derivative of pyrrolizidine was shown to inhibit the proliferation of breast cancer cells through the activation of caspase pathways.
2. Neuroprotective Effects
The neuroprotective potential of pyrrolizidine compounds has been explored in models of neurodegenerative diseases:
- Research Finding : Compounds with similar structures have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis.
3. Antimicrobial Properties
Pyrrolizidine derivatives have also been evaluated for their antimicrobial activity against various pathogens:
- Case Study : A related compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
The biological activity of (3Ar,8aR)-1,2,3,3a,5,6,7,7a,8,8a-decahydropyrrolo[3,4-b]pyrrolizine is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : These compounds may affect signaling pathways related to cell survival and apoptosis.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolizidine Alkaloids vs. Tetrahydroimidazo[1,2-a]pyridine Derivatives
The target compound’s pyrrolizine core differs from tetrahydroimidazo[1,2-a]pyridine derivatives reported in the evidence (e.g., compounds 2c , 1l , and 2d ). Key distinctions include:
- Ring Systems : Pyrrolizine comprises two fused pyrrolidine rings, whereas tetrahydroimidazo[1,2-a]pyridine combines imidazole and pyridine moieties .
- Functional Groups: The target compound lacks the ester, cyano, and aryl substituents present in the tetrahydroimidazo derivatives, which influence reactivity and binding properties.
Table 1: Structural Comparison
Physicochemical Properties
Melting Points and Solubility
The dihydrochloride salt form of the target compound likely exhibits higher melting points (>250°C) and improved water solubility compared to free bases. This contrasts with tetrahydroimidazo derivatives (e.g., 2c , 1l ), which are neutral organic solids with melting points between 215–245°C and lower aqueous solubility .
Table 2: Physical Properties
| Compound | Melting Point (°C) | Solubility Profile |
|---|---|---|
| Target Compound (salt) | >250 (estimated) | High in water |
| Tetrahydroimidazo (2c) | 223–225 | Soluble in DMSO, organic solvents |
| Zygocaperoside | Not reported | Hydrophilic (glycoside) |
Spectroscopic Characterization
Although NMR and MS data for the target compound are unavailable, the evidence highlights methodologies applicable to analogous compounds:
Preparation Methods
Azomethine Ylide-Based [3+2] Cycloadditions
The bicyclic pyrrolizine framework is frequently constructed via 1,3-dipolar cycloadditions using azomethine ylides generated from amino acids. For example, glycine methyl ester reacts with cinnamaldehyde to form an azomethine ylide, which undergoes stereoselective [3+2] cycloaddition with N-phenylmaleimide. This step produces a pyrrolidine intermediate with two styrenyl groups at the 3,5-positions. A second cycloaddition with cinnamaldehyde and N-phenylmaleimide yields a pyrrolizine precursor, which is subsequently treated with iodine monochloride (ICl) to induce 6-exo-trig cyclization, forming the cycl[3.2.2]azine skeleton. This method achieves 11 chiral centers in three steps with high stereoselectivity, as confirmed by X-ray crystallography.
Multicomponent Decarboxylative Cycloadditions
Enantiomerically pure (2S,4R)-4-hydroxyproline serves as a starting material for generating azomethine ylides in silver-catalyzed multicomponent reactions. For instance, reacting 4-hydroxyproline with aldehydes (e.g., benzaldehyde) and α,β-unsaturated esters (e.g., methyl acrylate) under AgOAc catalysis produces pyrrolizidines with trans-2,5 stereochemistry. The reaction proceeds via an S-shape dipole intermediate, favoring endo selectivity due to steric and electronic factors. This approach achieves yields of 78–90% with diastereomeric ratios exceeding 99:1 in optimized solvents like toluene.
Cyclization Strategies for Bicyclic Framework Formation
6-Exo-Trig Cyclization
The 6-exo-trig cyclization of styrenyl-substituted pyrrolizines is critical for forming the bicyclic structure. In the synthesis described by Miyano et al., treatment of a pyrrolizine derivative with ICl induces electrophilic addition to the styrenyl double bonds, triggering cyclization to yield the cycl[3.2.2]azine core. This step proceeds with complete regioselectivity, as the iodine atom directs the cyclization trajectory, ensuring the correct connectivity of the fused rings.
Reductive Amination and Cyclization
Alternative routes involve reductive amination of 1,4-dicarbonyl compounds followed by cyclization. For example, reacting γ-butyrolactone with potassium cyanide (KOCN) under high-temperature conditions (200°C) yields α-(N-2-pyrrolidinonyl)butyric acid, which undergoes thermal decarboxylation at 250–300°C to form 2,3,5,6-tetrahydro-1H-pyrrolizine. Subsequent reduction with lithium aluminum hydride (LiAlH₄) affords 7a-aminomethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine, a precursor to the target compound. However, this method suffers from moderate yields (~40%) and safety concerns due to explosive side reactions.
Stereochemical Control and Resolution
Chiral Pool Synthesis
Using enantiomerically enriched starting materials, such as (2S,4R)-4-hydroxyproline, ensures retention of stereochemistry throughout the synthesis. The hydroxyl group at C4 directs the facial selectivity during cycloadditions, favoring the formation of the (3Ar,8aR) configuration. X-ray diffraction analyses of intermediates confirm the trans-2,5 relative stereochemistry, which is conserved during subsequent transformations.
Diastereoselective Catalysis
Silver acetate (AgOAc) catalyzes the decarboxylative generation of azomethine ylides, enhancing reaction rates and stereoselectivity. In the presence of AgOAc, the ylide adopts a planar conformation, enabling endo transition states with α,β-unsaturated esters. Computational studies reveal that the S-shape dipole intermediate minimizes steric clashes between the ester group and the pyrrolidine ring, leading to >99:1 diastereoselectivity.
Salt Formation and Purification
Dihydrochloride Precipitation
The free base of (3Ar,8aR)-1,2,3,3a,5,6,7,7a,8,8a-decahydropyrrolo[3,4-b]pyrrolizine is treated with hydrochloric acid (HCl) in methanol or ethanol to precipitate the dihydrochloride salt. The reaction mixture is basified with aqueous NaOH, extracted with dichloromethane, and concentrated under reduced pressure. Residual solids are recrystallized from ethanol/water mixtures to yield the pure dihydrochloride.
Analytical Characterization
The final product is characterized by:
- 1H NMR : Distinct signals for the bridgehead protons (δ 3.2–3.5 ppm) and methylene groups (δ 1.5–2.2 ppm).
- X-ray Crystallography : Confirms the (3Ar,8aR) configuration and chair-boat conformation of the bicyclic system.
- HPLC : Purity >99% with a Chiralpak AD-H column (heptane/ethanol = 80:20).
Comparative Analysis of Synthetic Routes
Q & A
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Methodological Answer : Standardize assay protocols (e.g., cell lines, incubation times) and validate compound integrity post-assay via LC-MS . stresses linking results to a conceptual framework (e.g., target receptor binding kinetics) to contextualize outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
